N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide
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Overview
Description
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide is a complex organic compound that features a benzamide core substituted with a trifluoroethoxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate aniline derivative with a carboxylic acid derivative under amidation conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by the trifluoroethoxy group.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles, along with appropriate catalysts, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound may be used in the development of probes or inhibitors for biological studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes, while the dioxaborolane moiety can participate in reversible covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide: shares similarities with other boronic esters and trifluoroethoxy-substituted benzamides.
Boronic Esters: Compounds like phenylboronic acid and pinacolborane are similar in their ability to participate in cross-coupling reactions.
Trifluoroethoxy-Substituted Benzamides: Compounds such as 3-(2,2,2-trifluoroethoxy)benzamide share the trifluoroethoxy group, which imparts unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile reactivity and a wide range of applications. The presence of both the dioxaborolane and trifluoroethoxy groups provides unique opportunities for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF3NO4/c1-14(2)15(3,4)25-17(24-14)11-7-6-10(13(22)21-5)8-12(11)23-9-16(18,19)20/h6-8H,9H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDFUXIDWJERBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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